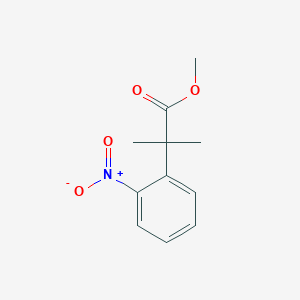

Methyl 2-methyl-2-(2-nitrophenyl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methyl-2-(2-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,10(13)16-3)8-6-4-5-7-9(8)12(14)15/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOARJEHFHURUIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344972 | |

| Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136764-87-9 | |

| Record name | Methyl 2-methyl-2-(2-nitrophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-methyl-2-(2-nitrophenyl)propanoate

Disclaimer: Direct experimental data for Methyl 2-methyl-2-(2-nitrophenyl)propanoate is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties and available data on closely related structural isomers and analogs. The information herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an organic compound that belongs to the class of aromatic nitro compounds and carboxylic acid esters. Its structure, featuring a nitro group on the phenyl ring ortho to a quaternary carbon center, suggests potential for unique chemical reactivity and biological activity. This document aims to provide a detailed summary of its core chemical properties, leveraging data from related compounds to offer insights into its expected behavior.

Chemical and Physical Properties

Due to the absence of direct experimental data for the title compound, the following tables summarize the known properties of its structural isomers and related analogs. These values provide a reasonable estimation of the expected properties for this compound.

Table 1: Identifiers and General Properties of Methyl 2-methyl-2-(nitrophenyl)propanoate Isomers

| Property | This compound (Predicted) | Methyl 2-methyl-2-(3-nitrophenyl)propanoate | Methyl 2-methyl-2-(4-nitrophenyl)propanoate[1] |

| IUPAC Name | This compound | Methyl 2-methyl-2-(3-nitrophenyl)propanoate | Methyl 2-methyl-2-(4-nitrophenyl)propanoate |

| CAS Number | Not available | 103797-22-4 | 59115-08-1 |

| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol | 223.23 g/mol | 223.22 g/mol [1] |

Table 2: Computed Physicochemical Properties of Related Propanoates

| Property | Methyl 2-(2-nitrophenyl)propanoate[2] | Methyl 3-(2-nitrophenyl)propanoate[3] | Methyl 2-(4-nitrophenyl)propanoate[4] |

| Molecular Weight | 209.20 g/mol | 209.20 g/mol | 209.20 g/mol |

| XLogP3 | 2.1 | 1.8 | 1.87 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |

| Rotatable Bond Count | 3 | 4 | 3 |

| Topological Polar Surface Area | 72.1 Ų | 72.1 Ų | 69.44 Ų |

Structural Relationships

The following diagram illustrates the structural similarities between the target compound and its isomers for which some data is available.

Caption: Structural relationship of the target compound to its isomers.

Experimental Protocols

While specific experimental protocols for this compound are not documented, this section outlines general methodologies for its synthesis and characterization based on standard organic chemistry techniques and procedures reported for analogous compounds.

Hypothetical Synthesis

The synthesis of the title compound can be envisioned through a two-step process starting from 2-nitrotoluene.

Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid

A plausible route involves the alkylation of a 2-nitrophenylacetic acid derivative or a related precursor. Alternatively, oxidation of a corresponding alcohol or aldehyde could yield the carboxylic acid.

Step 2: Fischer Esterification

The resulting 2-methyl-2-(2-nitrophenyl)propanoic acid would then undergo Fischer esterification with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product. A similar procedure is documented for the synthesis of methyl 2-(4-nitrophenyl)propionate, which involves stirring the carboxylic acid in methanol with concentrated sulfuric acid.[5]

Spectroscopic Characterization

Standard spectroscopic techniques would be employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons (with splitting patterns influenced by the ortho nitro group), a singlet for the two equivalent methyl groups on the quaternary carbon, and a singlet for the methyl ester protons.

-

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon of the ester, the quaternary carbon, the aromatic carbons (with shifts influenced by the nitro group), and the methyl carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum is expected to show strong characteristic absorption bands for the nitro group (N-O stretching) typically in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) for nitroarenes.[6] A strong carbonyl (C=O) stretching band for the ester group would be expected around 1735-1750 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂), providing further structural information.

-

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for the synthesis and characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Methyl 2-(2-nitrophenyl)propanoate | C10H11NO4 | CID 12816936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-(2-nitrophenyl)propanoate | C10H11NO4 | CID 11298744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. methyl 2-(4-nitrophenyl)propionate synthesis - chemicalbook [chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Synthesis and Characterization of Methyl 2-methyl-2-(2-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and expected analytical data.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the alkylation of methyl 2-nitrophenylacetate with a suitable methylating agent to introduce the two methyl groups at the alpha-position. A subsequent esterification of the resulting carboxylic acid is not necessary as the starting material is already an ester. A more direct and plausible route is the methylation of the enolate of methyl 2-nitrophenylacetate.

A second, and likely more straightforward, synthetic strategy involves the esterification of the commercially available "2-methyl-2-(2-nitrophenyl)propanoic acid". Given the availability of this precursor, this guide will focus on the Fischer-Speier esterification method.

Diagram of Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

Materials:

-

2-methyl-2-(2-nitrophenyl)propanoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 20-50 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | * ~1.6 ppm (s, 6H): Two methyl groups at the C2 position. |

-

~3.7 ppm (s, 3H): Methyl ester group.

-

~7.4-7.8 ppm (m, 4H): Aromatic protons of the nitrophenyl group. | | ¹³C NMR | * ~25 ppm: Carbon of the two methyl groups at C2.

-

~45 ppm: Quaternary carbon at C2.

-

~52 ppm: Carbon of the methyl ester group.

-

~124-135 ppm: Aromatic carbons.

-

~148 ppm: Aromatic carbon attached to the nitro group.

-

~175 ppm: Carbonyl carbon of the ester. | | IR (cm⁻¹) | * ~2950-3000: C-H stretching of alkyl groups.

-

~1735: C=O stretching of the ester.

-

~1520 and ~1350: Asymmetric and symmetric stretching of the nitro group.

-

~1200-1250: C-O stretching of the ester. | | Mass Spec. | * [M]+: Expected molecular ion peak at m/z = 223.08. |

Diagram of Characterization Workflow

Caption: Workflow for the characterization of the synthesized product.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.

-

The toxicity of the target compound has not been fully evaluated. Handle with care.

This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

An In-depth Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate (CAS: 136764-87-9)

A comprehensive review of the available scientific literature and chemical databases reveals a significant scarcity of detailed information regarding Methyl 2-methyl-2-(2-nitrophenyl)propanoate. While basic chemical properties are known, extensive experimental data, including detailed protocols, biological activity, and its role in signaling pathways, is not publicly available. This guide summarizes the existing information and provides a perspective on its potential characteristics based on related compounds.

Core Compound Properties

This compound is a chemical compound with the CAS number 136764-87-9. Its fundamental properties have been compiled from various chemical supplier databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | BLDpharm, weifang yangxu group co.,ltd[1][2] |

| Molecular Weight | 223.23 g/mol | BLDpharm[1] |

| Purity | Typically ≥97% | Aladdin, weifang yangxu group co.,ltd[2][3] |

| Appearance | Not specified in available literature | |

| Storage | Sealed in a dry environment at room temperature | BLDpharm[1] |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, a general approach can be inferred from the synthesis of structurally similar compounds. For instance, the synthesis of a related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, involves the reaction of the corresponding carboxylic acid with 4-nitrophenol.[4]

Spectroscopic data, which is crucial for the structural confirmation and characterization of the compound, is mentioned to be available from some suppliers (e.g., NMR, HPLC, LC-MS) but the actual data is not publicly accessible.[1]

Potential Biological Activity and Applications in Drug Development

There is no direct evidence or published research on the biological activity of this compound. However, the presence of the nitroaromatic group suggests potential for biological effects. Nitroaromatic compounds are known to exhibit a range of activities, often related to their bioreduction within cells to reactive intermediates.[5] This can lead to various outcomes, including antimicrobial and cytotoxic effects.

Given the lack of specific studies, any discussion of its application in drug development remains speculative. The broader class of nitrophenyl derivatives has been investigated for various therapeutic areas. For example, some nitrophenyl compounds have been explored for their fungicidal, insecticidal, and miticidal properties.[6]

Due to the absence of experimental data on its biological effects, no signaling pathways involving this compound can be described.

Experimental Protocols

As no specific experimental studies involving this compound have been published, this guide cannot provide detailed experimental protocols.

Logical Relationships and Workflows

The absence of research on this specific compound means there are no established experimental workflows or logical relationships to visualize. A hypothetical workflow for the investigation of this compound would follow a standard drug discovery and development pipeline.

Caption: A generalized workflow for the potential investigation of a novel chemical entity.

References

- 1. Methyl 2-(2-nitrophenyl)propanoate | C10H11NO4 | CID 12816936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. METHYL 2-METHYL-2-(2-NITROPHENYL)PROPIONATE, CasNo.136764-87-9 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. 4-Nitrophenyl 2-bromo-2-methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 68515-73-1[Decyl Glucoside 50% in H2O]- Jizhi Biochemical [acmec.com.cn]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate

This technical guide provides a detailed overview of the chemical properties and a putative synthetic route for Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Quantitative Data Summary

The key molecular properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.22 g/mol |

Experimental Protocols

Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid

This step involves the alkylation of a suitable precursor. One possible method is the reaction of 2-nitrophenylacetic acid with a methylating agent.

-

Materials: 2-nitrophenylacetic acid, sodium hydride (NaH), methyl iodide (CH₃I), dry tetrahydrofuran (THF), diethyl ether, hydrochloric acid (HCl).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenylacetic acid in dry THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add two equivalents of sodium hydride to the solution. Allow the mixture to stir for 30 minutes at 0°C.

-

Add two equivalents of methyl iodide to the reaction mixture and allow it to warm to room temperature. Stir overnight.

-

Quench the reaction by slowly adding water.

-

Acidify the aqueous layer with 1M HCl and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-2-(2-nitrophenyl)propanoic acid.

-

Purify the crude product by recrystallization or column chromatography.

-

Step 2: Esterification to this compound

The final step is a Fischer esterification of the carboxylic acid synthesized in the previous step.

-

Materials: 2-methyl-2-(2-nitrophenyl)propanoic acid, methanol (MeOH), concentrated sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), diethyl ether.

-

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.

-

Purify the final product by column chromatography.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for product purification and characterization.

Solubility of "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of Methyl 2-methyl-2-(2-nitrophenyl)propanoate in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a qualitative solubility assessment based on its chemical structure. Furthermore, a general experimental protocol for determining solubility is presented, alongside a workflow diagram to guide researchers in establishing a quantitative solubility profile.

Introduction

This compound is a small organic molecule with potential applications in chemical synthesis and pharmaceutical research. Understanding its solubility in various organic solvents is crucial for its handling, purification, and formulation. This guide aims to provide a foundational understanding of its expected solubility characteristics and to offer a practical framework for its experimental determination.

Predicted Solubility of this compound

At present, specific quantitative solubility data for this compound in common organic solvents is not available in published literature. However, a qualitative prediction can be made by analyzing its molecular structure. The molecule possesses both polar (the nitro group and the ester) and nonpolar (the phenyl ring and methyl groups) regions, suggesting it will be soluble in a range of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Sparingly soluble to Insoluble | The polar nitro and ester groups will limit solubility in very nonpolar solvents. |

| Toluene | Nonpolar | Soluble | The presence of the phenyl ring in both the solute and solvent should promote solubility. |

| Dichloromethane | Polar aprotic | Soluble | Good balance of polarity to dissolve the compound. |

| Chloroform | Polar aprotic | Soluble | Similar to dichloromethane, it is expected to be a good solvent. |

| Ethyl Acetate | Polar aprotic | Soluble | The ester group in the solvent can interact favorably with the ester in the solute. |

| Acetone | Polar aprotic | Soluble | A versatile polar aprotic solvent that should effectively dissolve the compound. |

| Ethanol | Polar protic | Moderately Soluble | The polar groups will interact with ethanol, but the nonpolar regions may limit high solubility. |

| Methanol | Polar protic | Moderately Soluble | Similar to ethanol, it is expected to be a moderately good solvent. |

| Water | Polar protic | Insoluble | The large nonpolar surface area of the molecule will prevent significant dissolution in water. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a general method for determining the solubility of a compound like this compound.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., as listed in Table 1)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vial and place it on a magnetic stirrer in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution and weigh the remaining solid. Calculate the solubility in g/L or mg/mL.

-

Chromatographic/Spectroscopic Method (Preferred):

-

Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL ( g/100 mL), molarity (mol/L), or milligrams per milliliter (mg/mL).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for Experimental Solubility Determination.

Conclusion

The Guardian of Reactivity: An In-depth Technical Guide to o-Nitrobenzyl Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups to achieve complex molecular architectures. Among the diverse arsenal of protecting groups, the o-nitrobenzyl (o-NB) group stands out as a versatile and powerful tool, primarily due to its unique mode of cleavage: photolysis. This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with o-nitrobenzyl protecting groups, tailored for professionals in research and drug development.

The Mechanism of Photochemical Cleavage: A Light-Induced Unveiling

The hallmark of the o-nitrobenzyl protecting group is its ability to be removed by irradiation with UV light, typically in the range of 300-365 nm.[1][2] This "traceless" deprotection strategy avoids the need for harsh chemical reagents, offering a mild and orthogonal method for unmasking a wide array of functional groups.[3][4] The underlying mechanism is a Norrish Type II photoreaction.[5]

Upon absorption of a photon, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process forms a transient aci-nitro intermediate.[3][4] Subsequent electronic rearrangement leads to the cleavage of the benzylic C-O, C-N, or other heteroatom bond, releasing the protected functional group and forming an o-nitrosobenzaldehyde or o-nitroso-ketone byproduct.[2]

Quantitative Analysis of Photolytic Cleavage

The efficiency of the photocleavage process is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the protected functional group. Electron-donating groups on the aromatic ring, such as methoxy groups, can increase the rate of cleavage.[6] The presence of a methyl group on the benzylic carbon has also been shown to enhance the cleavage kinetics significantly.[1]

| Protecting Group Derivative | Protected Group | Wavelength (nm) | Power Density (mW/cm²) | Time (min) | Decomposition (%) | Reference |

| o-Nitrobenzyl tosylate | Tosylate | 365 | 1.6 | 60 | 27 | [1] |

| 1-(o-Nitrophenyl)ethyl tosylate | Tosylate | 365 | 3.5 | 10 | >80 | [7] |

| 1-(o-Nitrophenyl)ethyl phosphate | Phosphate | 365 | 3.5 | 10 | >80 | [7] |

| 1-(o-Nitrophenyl)ethyl benzoate | Benzoate | 365 | 3.5 | 10 | >80 | [7] |

| O-o-Nitrobenzyl O',O''-diethyl phosphate | Phosphate | 365 | 3.5 | - | Fastest decomposition | [7] |

| o-Nitrobenzyl Ester Derivative | Leaving Group (Acid) | pKa of Leaving Group | First-Order Rate Constant (k x 10⁻³ s⁻¹) | Reference |

| 2-Nitrobenzyl trifluoroacetate | Trifluoroacetic acid | 0.23 | 1.55 | [8] |

| 2-Nitrobenzyl dichloroacetate | Dichloroacetic acid | 1.29 | 1.20 | [8] |

| 2-Nitrobenzyl monofluoroacetate | Monofluoroacetic acid | 2.59 | 0.95 | [8] |

| 2-Nitrobenzyl acetate | Acetic acid | 4.76 | 0.50 | [8] |

Applications in Organic Synthesis and Drug Development

The mild and orthogonal nature of o-nitrobenzyl photodeprotection has led to its widespread application in various fields.

-

Protecting Group Chemistry: o-Nitrobenzyl groups are routinely used to protect a range of functional groups, including alcohols, phenols, carboxylic acids, amines, and phosphates, during multi-step syntheses.[3][4][5]

-

Solid-Phase Synthesis: The photolabile nature of the o-nitrobenzyl linker allows for the cleavage of synthesized peptides and oligonucleotides from the solid support under neutral conditions, preserving acid- or base-labile functionalities.[9]

-

Controlled Drug Release: Bioactive molecules can be "caged" with o-nitrobenzyl groups, rendering them inactive.[10] Irradiation of a specific target area can then trigger the release of the active drug with high spatial and temporal control.[11] This has significant implications for targeted drug delivery and photopharmacology.

-

Photolithography and Surface Patterning: Polymers and self-assembled monolayers functionalized with o-nitrobenzyl groups can be used as photoresists.[2] UV irradiation through a mask cleaves the protecting groups, altering the solubility of the exposed regions and allowing for the creation of micropatterns.

Experimental Protocols

Protection of a Primary Alcohol with o-Nitrobenzyl Bromide

This procedure describes the protection of a generic primary alcohol.

Materials:

-

Primary alcohol

-

o-Nitrobenzyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride portion-wise.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Add a solution of o-nitrobenzyl bromide in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired o-nitrobenzyl ether.

Protection of an Amine as an o-Nitrobenzyl Carbamate

This protocol outlines the formation of an o-nitrobenzyl carbamate from a primary or secondary amine.

Materials:

-

Amine

-

o-Nitrobenzyl chloroformate

-

Triethylamine or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the amine in DCM or THF and cool the solution to 0 °C.

-

Add triethylamine or DIPEA to the solution.

-

Slowly add o-nitrobenzyl chloroformate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the o-nitrobenzyl carbamate.

Photolytic Deprotection of an o-Nitrobenzyl Protected Substrate

This general procedure can be adapted for the cleavage of various o-nitrobenzyl protected functional groups.

Materials:

-

o-Nitrobenzyl protected substrate

-

Appropriate solvent (e.g., methanol, dioxane, acetonitrile, or a buffered aqueous solution)

-

UV photoreactor equipped with a lamp emitting at ~350-365 nm (e.g., Rayonet reactor with RPR-3500 lamps)[9]

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Dissolve the o-nitrobenzyl protected substrate in a suitable solvent in a quartz or borosilicate glass reaction vessel.

-

Deoxygenate the solution by bubbling an inert gas through it for 15-30 minutes.

-

Irradiate the solution in the UV photoreactor with stirring. The irradiation time will vary depending on the substrate, concentration, and lamp intensity (typically ranging from 30 minutes to several hours).[9]

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the deprotected product by a suitable method, such as column chromatography, crystallization, or extraction, to remove the o-nitrosobenzaldehyde byproduct. For amine deprotection, the addition of an aldehyde scavenger like semicarbazide hydrochloride can improve yields.[12]

Conclusion

The o-nitrobenzyl protecting group offers a powerful and versatile strategy for the temporary masking of a wide range of functional groups. Its key advantage lies in the mild, light-induced cleavage, which provides a high degree of orthogonality and is compatible with sensitive molecular architectures. The ability to fine-tune the photolytic properties through synthetic modification further enhances its utility. For researchers and professionals in organic synthesis and drug development, a thorough understanding of the principles and experimental nuances of o-nitrobenzyl protecting groups is essential for leveraging their full potential in the creation of complex molecules and innovative therapeutic systems.

References

- 1. seas.upenn.edu [seas.upenn.edu]

- 2. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 6. Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Removal of protected peptides from an ortho-nitrobenzyl resin by photolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

The Multifaceted Biological Activities of Nitrophenyl Compounds: A Technical Guide for Researchers

Introduction

Nitrophenyl compounds, a class of organic molecules characterized by the presence of a nitro group attached to a phenyl ring, have garnered significant attention in the field of medicinal chemistry due to their diverse and potent biological activities. The strong electron-withdrawing nature of the nitro group significantly influences the physicochemical properties of the phenyl ring, often enhancing the molecule's interaction with biological targets. This technical guide provides an in-depth overview of the antimicrobial and anticancer activities of various nitrophenyl derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity of Nitrophenyl Compounds

A growing body of evidence highlights the potential of nitrophenyl compounds as effective anticancer agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following tables summarize the in vitro anticancer activity of selected nitrophenyl compounds, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Table 1: Anticancer Activity of Nitro-Substituted Hydroxynaphthanilides [1]

| Compound | Cancer Cell Line | IC50 (µM) |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1 (Human monocytic leukemia) | 3.06 |

| MCF-7 (Human breast adenocarcinoma) | 4.61 | |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | THP-1 (Human monocytic leukemia) | 5.80 |

| MCF-7 (Human breast adenocarcinoma) | 5.23 | |

| 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide (3) | THP-1 (Human monocytic leukemia) | 1.05 |

| MCF-7 (Human breast adenocarcinoma) | 1.65 |

Table 2: Anticancer Activity of 5,6,7,8-Tetrahydroisoquinolines Bearing a Nitrophenyl Group [2]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 3 | PACA2 (Pancreatic cancer) | 53.5 |

| Compound 5c | PACA2 (Pancreatic cancer) | 60.1 |

| Compound 5h | PACA2 (Pancreatic cancer) | 25.9 |

| Compound 5i | PACA2 (Pancreatic cancer) | 73.4 |

| Compound 6b | A549 (Lung carcinoma) | 34.9 |

| Compound 6d | A549 (Lung carcinoma) | 57.6 |

| Compound 6g | A549 (Lung carcinoma) | 46.3 |

Table 3: Anticancer Activity of Nitrovinyl Biphenyls [3]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound 14e | HeLa (Human cervical cancer) | 0.05 - 7 |

| MCF-7 (Human breast adenocarcinoma) | 0.05 - 7 | |

| Compound 14f | HeLa (Human cervical cancer) | 0.05 - 7 |

| MCF-7 (Human breast adenocarcinoma) | 0.05 - 7 |

Experimental Protocols for Anticancer Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Nitrophenyl compound to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitrophenyl compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT Assay Experimental Workflow

The WST-1 assay is another colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Nitrophenyl compound

-

WST-1 reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

-

Compound Treatment: Treat cells with serial dilutions of the nitrophenyl compound.

-

Incubation: Incubate for the desired time.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 0.5-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.

-

Data Analysis: Calculate cell proliferation or viability as a percentage of the control and determine the IC50 value.[1]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; and late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.[1]

This method uses propidium iodide to stain the DNA of fixed cells, allowing for the analysis of cell cycle distribution by flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cells.

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

Propidium Iodide staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Signaling Pathways in Anticancer Activity

Many nitrophenyl compounds exert their anticancer effects by inducing apoptosis. One of the key mechanisms involves the activation of the intrinsic (mitochondrial) apoptotic pathway. This is often characterized by the cleavage of pro-caspase 9 and pro-caspase 3, leading to the execution of the apoptotic program.[1]

Intrinsic Apoptosis Pathway

Some nitrophenyl derivatives have been designed as inhibitors of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. By blocking this immune checkpoint, these compounds can restore the ability of T-cells to recognize and eliminate cancer cells.

PD-1/PD-L1 Inhibition Mechanism

Antimicrobial Activity of Nitrophenyl Compounds

Nitrophenyl compounds have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected nitrophenyl compounds, presenting their minimum inhibitory concentration (MIC) values against various microbial strains.

Table 4: Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [4]

| Compound | Microorganism | Strain | MIC (µM) |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b) | Moraxella catarrhalis | Clinical Isolate | 11 |

| Moraxella catarrhalis | Type Strain | 11 |

Table 5: Antimicrobial Activity of Aminobenzylated 4-Nitrophenols [5]

| Compound | Microorganism | Resistance Phenotype | MIC (µM) |

| Compound 4 | Staphylococcus aureus | MRSA | Promising Activity |

| Enterococcus faecalis | VRE | Promising Activity | |

| Compound 5 | Staphylococcus aureus | MRSA | Promising Activity |

| Enterococcus faecalis | VRE | Promising Activity | |

| Compound 13 | Staphylococcus aureus | MRSA | Promising Activity |

| Enterococcus faecalis | VRE | Promising Activity |

Experimental Protocol for Antimicrobial Assays

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Nitrophenyl compound

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).

-

Compound Dilution: Prepare serial twofold dilutions of the nitrophenyl compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[6][7]

Broth Microdilution for MIC Determination

Nitrophenyl compounds represent a versatile and promising class of molecules with significant potential in the development of novel anticancer and antimicrobial agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Further investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The detailed methodologies and visual representations of signaling pathways provided herein are intended to facilitate the design and execution of future studies, ultimately contributing to the advancement of new and effective therapies.

References

- 1. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. idexx.dk [idexx.dk]

A Technical Guide to Methyl 2-methyl-2-(2-nitrophenyl)propanoate for Caging Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 2-methyl-2-(2-nitrophenyl)propanoate, a photolabile protecting group ("caging group") for carboxylic acids. This compound belongs to the well-established 2-nitrobenzyl family of caging groups, which allow for the spatial and temporal control of the release of biologically active molecules upon photolysis. The introduction of two methyl groups at the benzylic position is anticipated to enhance the quantum yield of uncaging, a desirable property for efficient release of the target carboxylic acid.

While direct literature on this compound is limited, this guide synthesizes information from closely related analogues to provide a comprehensive resource on its proposed synthesis, photophysical properties, and its application in caging and uncaging carboxylic acids.

Core Concepts and Mechanism

The caging of a carboxylic acid with this compound involves the formation of an ester linkage. This ester is stable under physiological conditions but can be cleaved by UV light. The general mechanism of photolytic cleavage for 2-nitrobenzyl compounds proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the carboxylic acid and a 2-nitroso-isobutyrophenone byproduct.[1]

Synthesis of the Caging Group

The synthesis of this compound can be proposed as a two-step process starting from 2-nitrotoluene.

Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid

A plausible route to the parent carboxylic acid involves the alkylation of 2-nitrotoluene. This would be followed by oxidation of the resulting product. A more direct, albeit potentially lower-yielding, approach could involve the reaction of the Grignard reagent of 2-bromonitrobenzene with acetone cyanohydrin followed by hydrolysis. A method for a related para-nitro isomer involves the reaction of 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by hydrolysis.[2][3]

Step 2: Esterification to this compound

The resulting carboxylic acid can be esterified to the final methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[4]

Diagram of Proposed Synthesis

Caption: Proposed synthetic pathway for this compound.

Photophysical Properties

The photophysical properties of this compound are expected to be similar to other α-substituted 2-nitrobenzyl esters. The presence of the nitroaromatic chromophore will govern the absorption properties, while the α-methyl groups are known to influence the efficiency of the photorelease.

Table 1: Expected Photophysical and Photochemical Properties

| Property | Expected Value | Notes |

| Absorption Maximum (λmax) | ~260 - 280 nm | Typical for 2-nitrobenzyl esters. |

| Molar Extinction Coefficient (ε) | 5,000 - 10,000 M-1cm-1 | At λmax in organic solvents. |

| Photolysis Wavelength | 300 - 365 nm | Efficient uncaging occurs in this range.[5] |

| Quantum Yield (Φ) | > 0.1 | α-Substitution generally increases the quantum yield compared to unsubstituted 2-nitrobenzyl esters. For example, the quantum yield for α-methyl-2-nitrobenzyl trimethylacetate in solution is 0.65, significantly higher than the 0.13 for the parent 2-nitrobenzyl ester.[6] |

Experimental Protocols

The following protocols are based on established procedures for caging carboxylic acids with 2-nitrobenzyl derivatives and their subsequent photolytic cleavage.

4.1. Protocol for Caging a Carboxylic Acid

This protocol describes the esterification of a generic carboxylic acid (R-COOH) with the corresponding alcohol of the caging group, 2-methyl-1-(2-nitrophenyl)propan-2-ol.

Workflow for Caging a Carboxylic Acid

Caption: General workflow for caging a carboxylic acid using DCC coupling.

Materials:

-

Carboxylic acid of interest (R-COOH)

-

2-methyl-1-(2-nitrophenyl)propan-2-ol (the alcohol precursor to the caging group)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl

-

Saturated NaCl solution (Brine)

-

Anhydrous Na2SO4 or MgSO4

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), 2-methyl-1-(2-nitrophenyl)propan-2-ol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM.

-

Slowly add the DCC solution to the carboxylic acid mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the caged carboxylic acid.

4.2. Protocol for Photolytic Uncaging

This protocol describes the release of the carboxylic acid from its caged form using UV light.

Workflow for Photolytic Uncaging

Caption: General workflow for the photolytic uncaging of a carboxylic acid.

Materials:

-

Caged carboxylic acid

-

Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffer solution compatible with the target application)

-

UV lamp (e.g., a mercury lamp with a filter for 365 nm)

-

Quartz cuvette or other UV-transparent vessel

-

Analytical instrument for monitoring the reaction (e.g., HPLC, LC-MS, or a pH meter if the released acid is expected to change the pH)

Procedure:

-

Prepare a solution of the caged carboxylic acid in the desired solvent. The concentration should be adjusted to have an absorbance of less than 0.2 at the photolysis wavelength to ensure uniform irradiation.

-

Transfer the solution to a quartz cuvette or other suitable reaction vessel.

-

Irradiate the sample with a UV lamp. The duration of irradiation will depend on the quantum yield of the caging group, the intensity of the lamp, and the desired extent of uncaging.

-

Monitor the progress of the uncaging reaction by taking aliquots at different time points and analyzing them by a suitable analytical method. The disappearance of the starting material and the appearance of the free carboxylic acid can be quantified.

Applications and Considerations

This compound is a promising caging group for applications where a high quantum yield of release is desirable. This can be particularly advantageous in biological systems where high light doses may be phototoxic.

Potential Applications:

-

Spatially and temporally controlled release of signaling molecules: The release of caged neurotransmitters, second messengers, or other signaling molecules can be precisely controlled in cellular or tissue studies.

-

Light-activated drug delivery: Caged drugs can be administered in an inactive form and activated at a specific site in the body by targeted light delivery.

-

Photolithography and materials science: The light-induced release of an acid can be used to change the properties of a material in a spatially defined manner.[5]

Important Considerations:

-

Byproduct Effects: The 2-nitroso byproduct of the uncaging reaction can be reactive, particularly towards thiols. The reactivity of the byproduct should be considered in the experimental design.

-

Solubility: The solubility of the caged compound in aqueous buffers may be limited. Modifications to the caging group or the use of co-solvents may be necessary for biological applications.

-

Two-Photon Excitation: For applications requiring deeper tissue penetration and reduced scattering, two-photon excitation using a near-infrared laser can be an alternative to single-photon UV excitation. The two-photon absorption cross-section of this caging group would need to be determined.[7]

This guide provides a framework for the synthesis and application of this compound as a photolabile protecting group for carboxylic acids. Researchers are encouraged to adapt and optimize the proposed protocols for their specific applications.

References

- 1. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methyl-2-(4-nitrophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Photocleavage of Methyl 2-methyl-2-(2-nitrophenyl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups (PPGs), also known as photocages, are invaluable tools in chemical biology and drug delivery. They allow for the spatiotemporal control of the release of bioactive molecules upon irradiation with light. The ortho-nitrobenzyl (oNB) moiety is a widely used PPG due to its efficient cleavage upon UV irradiation. This document provides detailed information on the photocleavage mechanism, experimental protocols, and quantitative data for a specific oNB derivative, Methyl 2-methyl-2-(2-nitrophenyl)propanoate .

The presence of a methyl group on the benzylic carbon (the α-position) of the oNB cage has been shown to significantly enhance the quantum yield of photocleavage, making this derivative particularly efficient for uncaging applications.

Photocleavage Mechanism

The photocleavage of o-nitrobenzyl esters proceeds via an intramolecular hydrogen abstraction by the excited nitro group. Upon absorption of UV light (typically around 365 nm), the nitro group is excited to a triplet state. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently undergoes a series of rearrangements, ultimately resulting in the cleavage of the ester bond and the release of the protected molecule (in this case, 2-methyl-2-(2-nitrophenyl)propanoic acid) and the formation of a 2-nitrosobenzaldehyde derivative. The presence of the α-methyl group in "this compound" is known to increase the rate of this process.[1][2]

Data Presentation

| Parameter | Value | Compound | Reference |

| Quantum Yield (Φ) | 0.65 | α-methyl-2-nitrobenzyl trimethylacetate | [1] |

| Quantum Yield Increase | ~5-fold | α-methyl-2-nitrobenzyl ester vs. unsubstituted | [2] |

Table 1: Photocleavage Quantum Yields of Analogous α-Methyl-o-nitrobenzyl Esters. The quantum yield is a measure of the efficiency of a photochemical reaction, representing the number of moles of product formed per mole of photons absorbed. The high quantum yield of the analogous trimethylacetate suggests that this compound will also exhibit efficient photocleavage.

| Time (minutes) | % Decomposition | Compound | Light Source | Reference |

| 10 | >80% | 1-o-nitrophenylethyl tosylate | 365 nm (3.5 mW/cm²) | [3] |

| 60 | 78% | O,O'-di-o-nitrobenzylphenyl phosphonate | 365 nm (1.6 mW/cm²) | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to the title compound, starting from commercially available materials.

Step 1: Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid

-

Materials: 2-Nitrotoluene, Sodium amide (NaNH₂), Methyl iodide (CH₃I), Diethyl carbonate, Hydrochloric acid (HCl), Diethyl ether, Sodium hydroxide (NaOH).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 2-nitrotoluene in anhydrous diethyl ether.

-

Cool the solution in an ice bath and slowly add sodium amide.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Slowly add methyl iodide to the reaction mixture and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 2-ethyl-1-nitrobenzene.

-

To a solution of 2-ethyl-1-nitrobenzene in diethyl ether, add sodium amide and stir for 1 hour.

-

Slowly add diethyl carbonate and reflux the mixture for 4 hours.

-

After cooling, hydrolyze the reaction mixture with aqueous HCl.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography to obtain ethyl 2-methyl-2-(2-nitrophenyl)propanoate.

-

Hydrolyze the ester using aqueous NaOH, followed by acidification with HCl to precipitate 2-methyl-2-(2-nitrophenyl)propanoic acid. Filter and dry the solid product.

-

Step 2: Esterification to this compound

-

Materials: 2-methyl-2-(2-nitrophenyl)propanoic acid, Methanol (MeOH), Sulfuric acid (H₂SO₄), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate solution.

-

Procedure:

-

Dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield this compound. Purify further by column chromatography if necessary.

-

Protocol 2: Photocleavage of this compound and Monitoring by HPLC

This protocol details the procedure for the photolysis of the title compound and its analysis using High-Performance Liquid Chromatography (HPLC).

-

Materials and Equipment:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Quartz cuvette or reaction vessel

-

UV lamp (e.g., 365 nm LED or mercury lamp)

-

HPLC system with a C18 column and UV detector

-

-

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. For analysis, dilute this stock solution to a working concentration of 10-50 µg/mL with a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Photolysis:

-

Transfer the working solution to a quartz cuvette.

-

Place the cuvette at a fixed distance from the UV lamp. Ensure consistent positioning for all experiments.

-

Irradiate the sample with 365 nm light. To study the kinetics, take aliquots at different time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).

-

-

HPLC Analysis:

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A typical gradient would be to start at 30% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Detection: Monitor the eluent at a wavelength where both the starting material and the photoproducts absorb (e.g., 254 nm or 280 nm).

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Identify the peaks corresponding to the starting material (this compound) and the cleaved product (2-methyl-2-(2-nitrophenyl)propanoic acid).

-

Integrate the peak areas at each time point.

-

Calculate the percentage of starting material remaining and the percentage of product formed over time.

-

Plot the concentration of the starting material versus time to determine the reaction kinetics. The photocleavage of o-nitrobenzyl esters typically follows first-order kinetics.

-

-

Mandatory Visualizations

Caption: Photocleavage mechanism of this compound.

References

Application Notes and Protocols for Methyl 2-methyl-2-(2-nitrophenyl)propanoate as a Caging Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photolabile protecting groups, or "caging" agents, are powerful tools in chemical biology and drug development, enabling precise spatiotemporal control over the release of bioactive molecules.[1][2] This is achieved by covalently attaching a light-sensitive moiety to a molecule of interest, rendering it biologically inactive. Subsequent irradiation with light of a specific wavelength cleaves the bond, releasing the active molecule in a controlled manner.[1][2]

The ortho-nitrobenzyl scaffold is a widely used class of photolabile protecting groups.[3] "Methyl 2-methyl-2-(2-nitrophenyl)propanoate" belongs to the 2-(2-nitrophenyl)propyl (NPP) family of caging groups. These caging agents are typically cleaved by UV light and have found extensive applications in neuroscience for the controlled release of neurotransmitters like glutamate and GABA to study synaptic function with high precision.[1][4][5] This document provides detailed protocols for the synthesis, caging of a primary amine, and photolytic release (uncaging) using "this compound" as a model caging agent.

Physicochemical and Photochemical Properties

| Property | Description | Expected Value/Range |

| Chemical Formula | C₁₁H₁₃NO₄ | - |

| Molecular Weight | 223.23 g/mol | - |

| Appearance | Expected to be a colorless or pale yellow oil/solid. | - |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Acetone) and sparingly soluble in water. | - |

| Absorption Maximum (λmax) | The wavelength at which the molecule shows maximum light absorption. | ~350-365 nm (in organic solvents) |

| Molar Extinction Coefficient (ε) | A measure of how strongly the molecule absorbs light at a given wavelength. | 5,000 - 10,000 M⁻¹cm⁻¹ at λmax |

| Quantum Yield (Φu) | The efficiency of the photorelease process (molecules uncaged per photon absorbed). | 0.1 - 0.5 |

| Two-Photon Absorption Cross-Section (δu) | A measure of the efficiency of two-photon excitation. | Expected to be in the range of 0.1 - 1 GM at ~720 nm |

Note: The exact values for this compound may vary and should be determined experimentally.

Experimental Protocols

I. Synthesis of this compound

The synthesis of the target caging agent can be approached in two main steps: the synthesis of the carboxylic acid precursor, 2-methyl-2-(2-nitrophenyl)propanoic acid, followed by its esterification.

A. Synthesis of 2-methyl-2-(2-nitrophenyl)propanoic acid

This protocol is adapted from the synthesis of the analogous 4-nitrophenyl compound.[8][9]

Materials:

-

2-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Organic solvents (e.g., carbon tetrachloride, ethanol)

Procedure:

-

Bromination of 2-Nitrotoluene: In a round-bottom flask, dissolve 2-nitrotoluene in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC). After cooling, filter the succinimide and wash the filtrate with water and brine. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain 2-(bromomethyl)-1-nitrobenzene.

-

Cyanation: Dissolve the 2-(bromomethyl)-1-nitrobenzene in a suitable solvent like DMSO. Add sodium cyanide and stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate to yield 2-(2-nitrophenyl)acetonitrile.

-

Methylation: To a solution of 2-(2-nitrophenyl)acetonitrile in a suitable solvent, add a strong base (e.g., sodium hydride) followed by methyl iodide. Repeat the methylation step to obtain 2-methyl-2-(2-nitrophenyl)propanenitrile.

-

Hydrolysis: Hydrolyze the nitrile to the carboxylic acid by refluxing with a concentrated solution of sodium hydroxide in ethanol/water. After completion, acidify the reaction mixture with hydrochloric acid to precipitate the 2-methyl-2-(2-nitrophenyl)propanoic acid. Filter the solid, wash with cold water, and dry.

B. Esterification to this compound

This is a standard esterification procedure.

Materials:

-

2-methyl-2-(2-nitrophenyl)propanoic acid

-

Methanol

-

Sulfuric acid (catalytic amount)

-

Sodium bicarbonate

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-methyl-2-(2-nitrophenyl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure to obtain this compound. Purify by column chromatography if necessary.

II. Caging of a Primary Amine with this compound Chloroformate

To use the caging agent, it first needs to be converted to a reactive intermediate, such as a chloroformate, which can then react with the molecule to be caged (e.g., a primary amine of a neurotransmitter or drug).

A. Synthesis of this compound Chloroformate

Materials:

-

This compound

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous solvent (e.g., toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure (handle phosgene with extreme caution in a well-ventilated fume hood):

-

Dissolve this compound in anhydrous toluene under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly bubble phosgene gas through the solution or add a solution of triphosgene.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by IR spectroscopy for the appearance of the chloroformate peak).

-

Remove the excess phosgene and solvent under reduced pressure to obtain the crude chloroformate, which is typically used immediately in the next step.

B. Caging Reaction

Materials:

-

Primary amine-containing molecule (e.g., an amino acid derivative)

-

This compound chloroformate

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

A non-nucleophilic base (e.g., pyridine, triethylamine)

-

Inert gas atmosphere

Procedure:

-

Dissolve the primary amine-containing molecule in the anhydrous solvent under an inert atmosphere.

-

Add the non-nucleophilic base to the solution.

-

Slowly add a solution of the freshly prepared chloroformate in the same solvent.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, water, and brine.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the caged compound by column chromatography.

III. Protocol for Photolytic Uncaging

The uncaging process involves irradiating the caged compound with UV light to release the active molecule.

Materials and Equipment:

-

Caged compound

-

Appropriate buffer solution (e.g., PBS, HEPES buffer)

-

UV light source (e.g., mercury lamp with appropriate filters, UV LED, or a laser)

-

Quartz cuvette or appropriate sample holder for irradiation

-

Analytical instrument to monitor the release (e.g., HPLC, mass spectrometer, or a biological assay)

Procedure:

-

Sample Preparation: Prepare a solution of the caged compound in the desired buffer. The concentration will depend on the specific experiment but is typically in the micromolar to millimolar range.

-

Light Source Setup: Set up the UV light source. If using a lamp, use a filter to select the appropriate wavelength range (e.g., 350-365 nm). The power of the light source should be measured to allow for calculation of the light dose.

-

Irradiation: Irradiate the sample in a quartz cuvette for a defined period. The irradiation time will depend on the quantum yield of the caging group, the light intensity, and the desired extent of uncaging.

-

Analysis: Analyze the irradiated sample to quantify the amount of released molecule. This can be done by HPLC, by observing a change in fluorescence, or by measuring the biological response elicited by the uncaged molecule.

-

Control Experiments: Perform control experiments, including a sample of the caged compound that is not irradiated and a sample of the uncaged molecule to serve as a positive control for the biological assay.

For Two-Photon Uncaging:

Two-photon uncaging provides higher spatial resolution.[1][4]

-

Light Source: A mode-locked Ti:Sapphire laser tuned to approximately 720 nm is typically used.

-

Microscope: The laser is coupled to a two-photon microscope to focus the beam to a small volume within the sample.

-

Procedure: The caged compound is applied to the biological preparation (e.g., a brain slice). The laser is focused on the region of interest (e.g., a single dendritic spine), and short pulses of laser light are used to trigger uncaging. The biological response is typically monitored by electrophysiology or fluorescence imaging.[4][10]

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating a typical signaling pathway investigated using a caged compound and a general experimental workflow.

Caption: Glutamate uncaging at a synapse to study postsynaptic signaling.

Caption: General workflow for the application of a caging agent.

Conclusion